molecular formula C16H14N4O4S B2664928 5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034322-59-1

5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2664928
CAS No.: 2034322-59-1
M. Wt: 358.37
InChI Key: GAVVRMVGBUCIKV-UHFFFAOYSA-N
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Description

  • Chemistry: : In chemistry, it acts as a building block for novel organic compounds

  • Biology and Medicine: : Its potential as a pharmacophore makes it significant in drug discovery. It may serve as a lead compound in developing inhibitors or activators of specific enzymes or receptors.

  • Industry: : In industrial applications, it could be used in the development of advanced materials, like organic semiconductors or in coatings.

Mechanism and Pathways

  • Molecular Targets: : It may target specific proteins or enzymes, interfering with their normal function. For example, it might inhibit enzymes by binding to their active site.

  • Pathways Involved: : Could influence cellular pathways related to cell proliferation, apoptosis, or signal transduction. The specifics would depend on its binding affinities and interaction profiles.

Uniqueness and Similar Compounds

  • Unique Features: : The combination of thiophene, pyrido-pyrimidin, and carboxamide in a single molecule sets it apart, offering multiple sites for chemical modifications and interactions.

  • Similar Compounds: : Other compounds with similar structures might include pyrido-pyrimidin derivatives without the thiophene ring, or thiophene-based compounds lacking the pyrimidin moiety

The intricacies of 5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide make it a fascinating compound for a wide range of scientific investigations, from its synthesis and reactions to its diverse applications and mechanisms of action.

Properties

IUPAC Name

5-acetyl-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-9(21)11-4-5-12(25-11)14(22)18-7-8-20-15(23)10-3-2-6-17-13(10)19-16(20)24/h2-6H,7-8H2,1H3,(H,18,22)(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVRMVGBUCIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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